Structural Differentiation: N-Phenethylacetamide Side Chain vs. N-Phenylacetamide and Acetonitrile Analogs
The target compound incorporates an N-phenethylacetamide side chain, contrasting with the N-phenylacetamide analog (CAS unassigned, C18H15N3O3, MW 321.34) and the acetonitrile analog (CAS 1226445-08-4, C12H9N3O2, MW 227.22) . The phenethyl linker adds a flexible ethylene spacer and increases molecular weight by ~28 Da versus the phenylacetamide analog, altering both shape and lipophilicity. In published 3-aminopyrazinone acetamide thrombin inhibitor series, the phenethylamino substitution at the P3 position contributed to oral bioavailability in advanced leads (e.g., compounds 20, 24, 25 in Burgey et al.) [1]. While no direct head-to-head potency comparison is available for this specific compound, its distinct side chain architecture makes it a non-interchangeable SAR probe for evaluating linker-length effects on target engagement.
| Evidence Dimension | Side-chain structure and linker length |
|---|---|
| Target Compound Data | N-phenethylacetamide (C₂H₄ linker between acetamide N and terminal phenyl); MW 349.39; cLogP ~2.8 |
| Comparator Or Baseline | N-phenylacetamide analog (direct amide linkage to phenyl, no ethylene spacer; MW 321.34) and acetonitrile analog (MW 227.22, no amide functionality) |
| Quantified Difference | MW increase of ~28 Da vs. N-phenylacetamide analog; ethylene spacer adds conformational flexibility; cLogP ~2.8 differentiates from more polar and more lipophilic analogs |
| Conditions | Structural comparison based on commercial catalog data and computed physicochemical properties |
Why This Matters
The phenethyl spacer introduces conformational flexibility and altered hydrogen-bonding potential that may affect target binding kinetics and selectivity in ways not achievable with shorter or more rigid side chains.
- [1] Burgey, C. S.; Robinson, K. A.; Lyle, T. A.; et al. Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. J. Med. Chem. 2003, 46 (4), 461–473. View Source
